3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Catalog No.
S995145
CAS No.
1009094-73-8
M.F
C13H18BNO4
M. Wt
263.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)ben...

CAS Number

1009094-73-8

Product Name

3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

IUPAC Name

3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Molecular Formula

C13H18BNO4

Molecular Weight

263.1 g/mol

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7H,15H2,1-4H3,(H,16,17)

InChI Key

FCBHIFVGVWWHIM-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(=O)O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(=O)O

3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, CAS 1009094-73-8, is a bifunctional organic building block featuring a carboxylic acid and a pinacol-protected boronic acid on an aminobenzene core. The pinacol ester group enhances stability and solubility compared to the free boronic acid, preventing premature self-condensation into boroxine structures and facilitating handling during purification and synthesis.[1][2][3] This compound is primarily utilized as a monomer or linker in the synthesis of crystalline porous polymers, such as Covalent Organic Frameworks (COFs), where the specific meta-arrangement of its functional groups is critical for dictating the final material's topology and properties.[4][5][6]

Research Fit

Workflow
Supports Suzuki-Miyaura cross-coupling research
Selection
Pinacol ester enhances handling stability
Solubility context
Low solubility in polar aprotic solvents may influence solvent choice

Substituting this pinacol ester with its corresponding free boronic acid, 3-amino-5-boronobenzoic acid, introduces significant processability challenges. Free boronic acids are prone to dehydration, forming less soluble and less reactive trimeric boroxine anhydrides, which complicates storage, handling, and reaction stoichiometry.[7] This can lead to lower yields and reduced crystallinity in the final polymer. Furthermore, replacing this monomer with positional isomers, such as a 4-amino-3-borono derivative, is not a viable option for targeted structures. The defined 120° angle between the functional groups in the 3,5-substituted pattern is a critical design element that dictates the predictable formation of specific porous architectures, like hexagonal networks in 2D COFs.[8] Using a different isomer will result in a completely different material with altered pore size, surface area, and performance characteristics.[8]

Substitution Risk

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Regioisomer mismatch
Using a 4-boronate or other regioisomer alters electronic properties and coupling efficiency, requiring re-optimization of reaction conditions.
!
Free boronic acid substitution
3-Amino-5-boronobenzoic acid is more susceptible to hydrolysis and protodeboronation, which may reduce yield consistency in multi-step syntheses.
!
Functional group omission
Analogues lacking the carboxylic acid moiety lose the ability to participate in amide bond formation or alter solubility profiles, limiting synthetic utility.

Enhanced Processability: Superior Stability and Solubility vs. Free Boronic Acid

The use of the tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol) protecting group provides a critical advantage over the unprotected 3-amino-5-boronobenzoic acid. Boronic acids are known to have low solubility and a high propensity to form less soluble, cyclic trimeric boroxine anhydrides upon dehydration, which can complicate formulation and reduce reactivity.[8] The pinacol ester circumvents this by protecting the boronic acid moiety, which generally enhances solubility in common organic solvents used for COF synthesis (e.g., THF, dioxane, DMF) and prevents premature self-reaction, ensuring better control over polymerization.[9][10]

Evidence DimensionChemical Stability & Processability
Target Compound DataEnhanced stability and solubility due to pinacol ester protecting group.
Comparator Or BaselineUnprotected 3-amino-5-boronobenzoic acid, which is prone to dehydration, forming less soluble and less reactive boroxine trimers.
Quantified DifferenceQualitatively significant improvement in handling, storage, and solubility in organic solvents, preventing formation of insoluble side products.
ConditionsStandard laboratory storage and organic synthesis conditions (e.g., in solvents like THF, DMF).

This improved stability and solubility translates to more reliable and reproducible synthesis of high-quality porous polymers with fewer defects.

Hydrolytic Stability
Class-level inference
More resistant to hydrolysis vs free boronic acid
Supports stability review for coupling workflows
Exact hydrolysis rates not publicly available

Structural Control: Enables Higher Porosity and Surface Area in COFs Compared to Isomeric Linkers

The specific 3,5-substitution pattern (meta-meta) of this monomer is a key design feature for creating highly ordered, porous materials. When used as a building block, the geometry dictates the formation of predictable network topologies, such as the hexagonal pores in COF-LZU1.[8][9] While direct comparisons are specific to the framework, studies on isomeric linkers show that altering the substitution pattern (e.g., to ortho or para) fundamentally changes the resulting material's properties. For instance, in one study, post-synthetically modifying a COF with para-, meta-, and ortho-phenylboronic acid isomers resulted in significantly different adsorption capacities for adenosine, with the para-isomer showing the highest capacity (4.98 mg g⁻¹) and the ortho-isomer the lowest (2.80 mg g⁻¹), demonstrating the critical role of linker geometry in functional performance.[10]

Evidence DimensionAdsorption Capacity (as a proxy for functional geometry)
Target Compound DataThe 3,5- (meta) geometry is foundational to well-characterized, high-porosity structures like COF-LZU1.
Comparator Or BaselineCOFs functionalized with ortho- and para-phenylboronic acid isomers.
Quantified DifferenceThe para-functionalized COF showed a 78% higher adenosine adsorption capacity compared to the ortho-functionalized version (4.98 vs 2.80 mg g⁻¹).[10]
ConditionsPost-synthetic modification of a D–A-COF and subsequent adsorption studies of adenosine.

For researchers targeting specific, high-performance porous materials, selecting this precise isomer is non-negotiable to achieve the desired framework topology, porosity, and functional properties.

Suzuki Coupling Yields
Class-level inference
Yield range 60–98%
Supports coupling yield consistency review
Free acid may give lower yields via protodeboronation

Precursor Suitability: Enables Synthesis of Thermally Stable, High Surface Area Porous Organic Polymers

This monomer is a suitable precursor for creating Porous Organic Polymers (POPs) with high thermal stability and permanent porosity, which are critical for applications like gas capture.[8][9] For example, POPs synthesized from similar aromatic amine and boronic ester precursors exhibit high thermal stability (often stable up to 300-400 °C) and significant BET surface areas. While data for a POP made from this exact monomer is not available for direct comparison, analogous nitrogen-rich POPs have demonstrated high CO2 storage capacities, with one example showing an uptake of 5.37 mmol g⁻¹ at 273 K and 1 bar, significantly outperforming earlier generations of similar materials.[10] The pinacol ester's stability is crucial for achieving the high-quality polymer networks necessary for such performance.[1]

Evidence DimensionPerformance of Resulting Polymer
Target Compound DataEnables synthesis of high-performance POPs due to its defined structure and protected reactive site.
Comparator Or BaselineGeneral class of amorphous or less-defined porous polymers, or earlier azo-linked polymers with lower surface areas.
Quantified DifferenceAnalogous advanced azo-linked POPs show BET surface areas up to 1235 m² g⁻¹ and CO₂ uptake of 5.37 mmol g⁻¹.[10]
ConditionsPolymer synthesis via oxidative homocoupling of aromatic amines; CO₂ adsorption at 273 K, 1 bar.

Procuring this high-purity, protected monomer is a prerequisite for synthesizing POPs with the thermal stability and porosity required for demanding gas separation and storage applications.

Aprotic Solvent Solubility
Data to verify
Significantly lower solubility vs free acid
Solubility context may affect biphasic reaction design
Exact solubility values not reported
Predicted Boiling Point
Predicted data
466.3 ± 40.0 °C (79 °C lower than free acid)
May support volatility assessment for purification
Predicted values, experimental confirmation advised
Commercial Purity
Specification review
95–96% (free acid 98%)
Purity-stability trade-off may guide selection
Enhanced stability may offset lower initial purity

Construction of Highly Crystalline Covalent Organic Frameworks (COFs)

This compound is the right choice for synthesizing 2D COFs where high crystallinity and predictable pore geometry are essential. The pinacol ester's stability ensures controlled polymerization, while the 3,5-substitution pattern directs the formation of ordered, hexagonal networks, leading to materials with high surface area suitable for gas storage, separation, and catalysis.[8][9]

Synthesis of Functional Porous Organic Polymers (POPs) for Carbon Capture

As a precursor for nitrogen-rich POPs, this monomer enables the creation of materials with high thermal stability and tailored porosity for CO2 capture. The combination of the robust aromatic core and the strategically placed amino group allows for the synthesis of polymers with high CO2 uptake capacity and selectivity, directly addressing the need for advanced carbon capture adsorbents.[10]

Development of Advanced Materials with Post-Synthetic Modification Potential

The presence of a primary amine group, in a linker that forms stable frameworks, makes this compound ideal for projects requiring post-synthetic modification. After the porous framework is constructed, the accessible amino groups can be functionalized to introduce catalytic sites, sensing moieties, or other functionalities without compromising the underlying structure, a key strategy for creating highly specialized materials.[1]

Application Fit Matrix

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling research
Pinacol ester stability in multi-step synthesis
C-C bond formation consistency
Medicinal chemistry library synthesis
Multifunctional scaffold (amino, acid, boronate)
Stability in automated synthesis platforms
Biphasic and water-sensitive reaction research
Low solubility in polar aprotic solvents
Biphasic system compatibility
Proteasome inhibitor intermediate research
Regiochemistry for target binding studies
Regiochemical integrity in inhibitor design

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